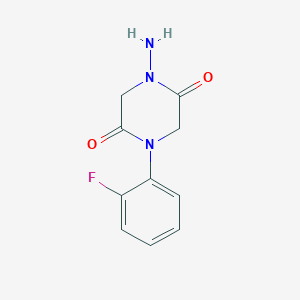![molecular formula C23H16ClN3O3 B291993 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that belongs to the class of diazepines. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes such as synaptic plasticity and neurotransmitter release. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione inhibits the influx of calcium ions into cells, leading to a reduction in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione selectively inhibits the alpha7 nicotinic acetylcholine receptor with high potency and selectivity. In vivo studies have shown that the compound has a good pharmacokinetic profile and can cross the blood-brain barrier. Additionally, it has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments include its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor, its good pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, its limitations include the need for further optimization of the synthesis method to improve yields and purity and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
Zukünftige Richtungen
For research on 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione include the optimization of the synthesis method to improve yields and purity, the development of more potent and selective analogs, and the conduct of more extensive preclinical and clinical studies to determine its safety and efficacy for the treatment of neurological disorders, inflammatory bowel disease, and cancer. Additionally, the compound could also be studied for its potential use in other physiological processes such as synaptic plasticity and neurotransmitter release.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of trifluoroacetic acid. The resulting intermediate is then reacted with methyl anthranilate and phenylacetic acid to obtain the final product. The synthesis method has been optimized to provide high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
The alpha7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown promising results in preclinical studies for the treatment of these disorders. Additionally, it has also been studied for its potential use in the treatment of inflammatory bowel disease and cancer.
Eigenschaften
Molekularformel |
C23H16ClN3O3 |
|---|---|
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
11-(4-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16ClN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28) |
InChI-Schlüssel |
AIPFVGOGRNYTNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
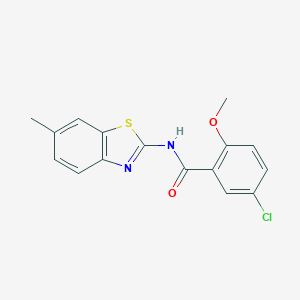
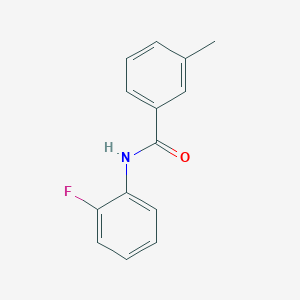
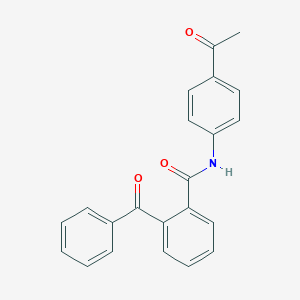

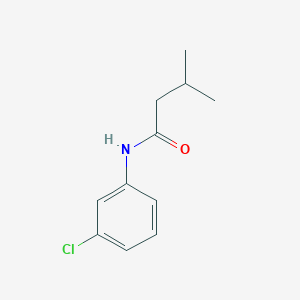

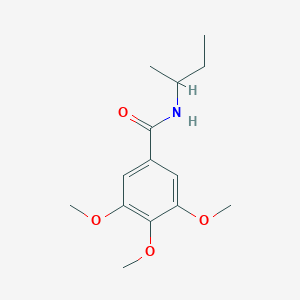
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)

